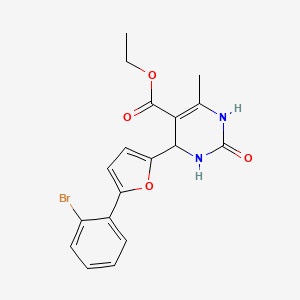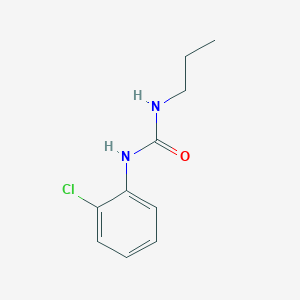
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Substitution with Chlorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Acrylamide Moiety: The final step involves the reaction of the substituted furan with 2-methoxy-5-methylaniline and acryloyl chloride under basic conditions to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and acrylamide moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-(2-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 3-(5-(2-Fluorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 3-(5-(2-Methylphenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
Uniqueness
The presence of the 2-chlorophenyl group in 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)acrylamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
853355-99-4 |
|---|---|
Formule moléculaire |
C21H18ClNO3 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H18ClNO3/c1-14-7-10-20(25-2)18(13-14)23-21(24)12-9-15-8-11-19(26-15)16-5-3-4-6-17(16)22/h3-13H,1-2H3,(H,23,24)/b12-9+ |
Clé InChI |
ZUXQVHJRWYUPFH-FMIVXFBMSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)



![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)



